InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3
.
1-(Pyridin-3-yl)propan-1-amine, also known as 3-pyridinylpropylamine, is an organic compound that features a pyridine ring attached to a propan-1-amine group. This compound is classified under amines and heterocyclic compounds, which are significant in various fields of chemistry and pharmacology. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block in organic synthesis.
The synthesis of 1-(Pyridin-3-yl)propan-1-amine can be achieved through several methods, with one common approach being the nucleophilic substitution reaction. A typical synthetic route involves the reaction of 3-bromopyridine with propylamine in the presence of a base such as potassium carbonate. This reaction is generally conducted in a solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution process.
In an industrial context, more efficient and scalable methods are often employed. Continuous flow reactors may be utilized to optimize reaction conditions and improve yield. Additionally, catalytic processes can enhance the efficiency of the synthesis, allowing for higher purity and reduced by-products during production.
The molecular structure of 1-(Pyridin-3-yl)propan-1-amine consists of a pyridine ring (a six-membered aromatic ring containing one nitrogen atom) attached to a propan-1-amine chain. The chemical formula for this compound is CHN, indicating that it contains ten carbon atoms, fourteen hydrogen atoms, and one nitrogen atom.
1-(Pyridin-3-yl)propan-1-amine undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the pyridine ring into a piperidine ring through hydrogenation processes facilitated by catalysts like palladium on carbon.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups, utilizing halogenating agents such as thionyl chloride or phosphorus tribromide.
The specific conditions for these reactions vary based on the desired product. For instance, oxidation may require an acidic medium while reduction typically necessitates an inert atmosphere to prevent unwanted side reactions.
The mechanism of action for 1-(Pyridin-3-yl)propan-1-amine primarily involves its role in organic synthesis transformations. One notable application is its involvement in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine, leading to the formation of 6,7,8,9 tetrahydro-5H-pyrido-[2,3-b]azepine. This process highlights how the compound can act as a nucleophile in various biochemical pathways.
The compound's interaction with enzymes and proteins suggests its potential influence on cellular processes such as proliferation and differentiation. The specific pathways affected depend on the biological context in which the compound is utilized.
1-(Pyridin-3-yl)propan-1-amine is typically a colorless to pale yellow liquid with a characteristic amine odor. It has a boiling point around 180 °C and a melting point that varies depending on purity and specific formulation.
The compound exhibits basic properties due to the presence of the amine group. It is soluble in polar solvents like water and ethanol but may have limited solubility in non-polar solvents. Its stability can be influenced by environmental factors; thus, it is recommended to store it under inert gas (nitrogen or argon) at temperatures between 2–8 °C to maintain its integrity.
1-(Pyridin-3-yl)propan-1-amine has several applications across different scientific fields:
Chemistry: It serves as a crucial building block in synthesizing more complex organic molecules.
Biology: The compound has been studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: It acts as a precursor in synthesizing pharmaceutical compounds, contributing to drug discovery and development.
Industry: The compound is utilized in producing agrochemicals and other industrial chemicals, showcasing its versatility beyond academic research.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3